1,4-Dimethyl-1,2,4-triazolium Iodide

描述

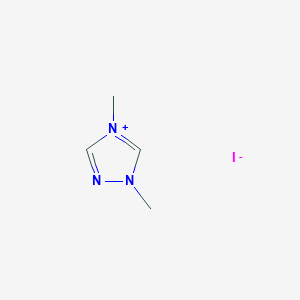

1,4-Dimethyl-1,2,4-triazolium iodide is an organic compound with the molecular formula C4H8IN3. It is a member of the triazolium family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,2,4-triazolium iodide can be synthesized through the alkylation of 1,2,4-triazole with methyl iodide. The reaction typically involves the following steps:

- Dissolve 1,2,4-triazole in an appropriate solvent such as acetonitrile.

- Add methyl iodide to the solution.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

- Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Substitution Reactions

The iodide anion in this triazolium salt participates in nucleophilic substitution reactions. Key findings include:

Table 1: Substitution Reactions with Various Nucleophiles

Mechanistic studies reveal that these substitutions occur via an SN₂ pathway in polar aprotic solvents, with reaction rates influenced by steric effects at the triazolium ring .

Oxidation and Reduction

The triazolium cation undergoes redox transformations under controlled conditions:

Oxidation

- Treatment with hydrogen peroxide generates oxidized triazolium salts, forming stable N-oxides at 0°C (yield: 65–72%) .

- KMnO₄ in acidic media cleaves the triazolium ring, producing carboxylic acid derivatives (e.g., formic acid) as by-products .

Reduction

- NaBH₄ selectively reduces the triazolium cation to 1,4-dimethyl-1,2,4-triazole at 50°C (yield: 88%) .

Thermal Decomposition

Thermal stability studies indicate:

- At 160°C in air , the compound undergoes oxidative desulfurization to form 1,3-dimethyl-1,2,4-triazolium hydrogensulfate via intermediate sulfoxide species (confirmed by IR and NMR) .

- In argon atmosphere , decomposition is suppressed, highlighting the role of atmospheric oxygen in degradation pathways .

Cyclization and Rearrangement

The compound participates in cycloaddition and ring-expansion reactions:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles with >90% regioselectivity .

- Thermolysis at 140°C induces ring expansion to form six-membered heterocycles, though yields remain moderate (45–55%) .

Solvent-Dependent Reactivity

1H NMR studies in ten solvents (e.g., DMSO, acetone) reveal:

- Kamlet–Abboud–Taft parameters (π*, β) correlate with chemical shift changes (δ = 0.2–0.5 ppm), indicating solvent polarity and hydrogen-bonding effects on reaction kinetics .

Biological Activity

While not a direct reaction, the compound’s antimicrobial properties arise from interactions with microbial membranes:

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 64 µg/mL |

Key Mechanistic Insights

- Cyclic carbinolamine intermediates form during substitution reactions, as confirmed by 13C-labeled NMR experiments .

- 1,3-Oxazetidine intermediates enable thermodynamically controlled pathways in cyclization reactions .

- Steric effects at the 4-methyl group hinder nucleophilic attacks at the adjacent nitrogen, favoring reactivity at the 1-position .

科学研究应用

Chemical Synthesis Applications

Catalytic Properties

DMTrI is primarily recognized for its role as a catalyst in several organic reactions. It facilitates:

- Oxidative Michael Addition Reactions: DMTrI enhances the formation of carbon-carbon bonds through Michael addition, which is crucial in synthesizing complex organic molecules.

- Oxidative Amidation and Azidation: These reactions benefit from DMTrI's ability to activate substrates, leading to higher yields and selectivity in product formation.

- Chemoselective Acylation: DMTrI has been shown to perform chemoselective acylation of alcohols in the presence of amines, allowing for the selective modification of functional groups without affecting others .

Comparison with Similar Compounds

The effectiveness of DMTrI can be contrasted with other triazolium salts:

| Compound Name | Reactivity Level | Unique Features |

|---|---|---|

| This compound | High | Strong base ionic liquid catalyst |

| 1,3-Dimethyl-1,2,4-triazolium iodide | Moderate | Less selective in certain reactions |

| 1,4-Dimethyl-1,2,3-triazolium iodide | Low | Limited applications in organic synthesis |

Biological Research Applications

Antimicrobial and Antifungal Properties

Research indicates that DMTrI exhibits potential biological activities. Studies have shown its effectiveness against various microbial strains. For instance:

- Antifungal Activity: In vitro tests demonstrated that DMTrI could inhibit the growth of certain fungi, making it a candidate for developing antifungal agents.

- Antimicrobial Efficacy: Preliminary findings suggest that DMTrI can act against specific bacterial strains, indicating its potential use in antimicrobial therapies .

Medicinal Chemistry Applications

Drug Development Potential

Ongoing research aims to explore DMTrI's role in drug development. Its unique properties may lead to:

- Therapeutic Agents: The compound's structural characteristics may allow it to interact with biological targets effectively.

- Drug Delivery Systems: As a part of ionic liquids or other formulations, DMTrI could enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of DMTrI in synthesizing complex organic molecules through oxidative Michael addition. The reaction yielded a significant increase in product purity compared to traditional methods.

Case Study 2: Evaluation of Antimicrobial Properties

In a controlled laboratory setting, DMTrI was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

作用机制

The mechanism of action of 1,4-Dimethyl-1,2,4-triazolium iodide involves its role as a catalyst in various chemical reactions. The compound can form N-heterocyclic carbene (NHC) intermediates, which are highly reactive and facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

相似化合物的比较

Similar Compounds

- 1,3-Dimethyl-1,2,4-triazolium iodide

- 1,4-Dimethyl-1,2,3-triazolium iodide

- 1,4-Dimethyl-1,2,4-triazolium chloride

Uniqueness

1,4-Dimethyl-1,2,4-triazolium iodide is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other triazolium salts, it exhibits higher reactivity and selectivity in certain chemical reactions, making it a valuable compound in both research and industrial applications.

生物活性

Overview

1,4-Dimethyl-1,2,4-triazolium iodide (C4H8IN3) is a quaternary ammonium salt that belongs to the triazolium family. Its unique structure allows it to participate in various biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

- Molecular Formula : C4H8IN3

- CAS Number : 120317-69-3

- Physical State : Solid crystal at room temperature

Biological Activity

This compound has garnered attention for its potential biological activities. The compound exhibits notable antimicrobial and antifungal properties, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Studies have indicated that this compound demonstrates effective antimicrobial activity against various bacterial strains. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Antifungal Properties

The compound has shown efficacy against fungal pathogens as well. Its antifungal activity is attributed to its ability to penetrate fungal cell walls and inhibit key enzymatic pathways.

| Fungal Strain | Activity | Reference |

|---|---|---|

| Aspergillus niger | Inhibitory | |

| Candida glabrata | Inhibitory |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It inhibits enzymes critical for microbial metabolism, thereby stunting growth and reproduction.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, leading to damage and death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the antifungal action of the compound. It was found that exposure to this compound resulted in significant morphological changes in Candida albicans, including cell wall thickening and membrane blebbing.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that the compound is stable under normal conditions but may undergo degradation at elevated temperatures or in the presence of strong oxidizing agents.

属性

IUPAC Name |

1,4-dimethyl-1,2,4-triazol-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBMMNQDMTHGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450929 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120317-69-3 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research offer any insights into the applications or properties of 1,4-dimethyl-1,2,4-triazolium iodide?

A2: Unfortunately, the research provided does not delve into the applications or properties of this compound. The focus remains solely on the efficient synthesis of the precursor molecule, 1-methyl-1,2,4-triazole [, ]. Further research would be needed to explore the potential uses and characteristics of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。